FR|A-IN-1
Description
Significance and Research Rationale
The primary impetus for the intensive research into compounds like FR|A-IN-1 stems from the significant role that its target, Fra-1, plays in disease, especially cancer. Elevated levels of Fra-1 are associated with aggressive tumor characteristics and a poor prognosis in several types of cancer, including those of the breast, lung, and colon. frontiersin.orgacs.org The protein is a key driver of processes that lead to tumor progression, invasion, and the spread of cancer to other parts of the body, known as metastasis.
Furthermore, Fra-1 has been implicated in the development of resistance to cancer therapies. This makes the development of Fra-1 inhibitors a critical area of research, as they hold the potential to overcome this resistance and enhance the efficacy of existing treatments. The rationale for developing this compound and similar compounds is therefore to create a targeted therapy that can specifically address the molecular drivers of cancer progression and treatment failure.
Historical Context of Initial Discovery and Development
The journey toward the development of specific Fra-1 inhibitors like this compound is part of a broader history of targeting the AP-1 transcription factor family. For a long time, transcription factors were considered "undruggable" targets due to their lack of well-defined binding pockets for small molecules. nih.gov
Early efforts to inhibit AP-1 activity were not specific to Fra-1. One of the first approaches involved a polypeptide inhibitor derived from c-Jun, a partner protein of Fra-1. nih.gov This early inhibitor, known as TAM67, could suppress AP-1 transcriptional activity and was shown to prevent tumor progression in preclinical models. nih.gov
The development of small molecule inhibitors targeting the AP-1 complex marked a significant step forward. A notable example is T-5224, a selective inhibitor of c-Fos/AP-1 that was developed through three-dimensional pharmacophore modeling based on the crystal structure of the AP-1-DNA complex. frontiersin.orgtocris.com While not exclusively targeting Fra-1, T-5224 demonstrated the feasibility of inhibiting the DNA-binding activity of AP-1 with a small molecule and has been investigated in clinical trials for inflammatory diseases. nih.govnih.gov These pioneering efforts paved the way for the current focus on developing more specific inhibitors that target individual components of the AP-1 complex, such as Fra-1, leading to the conceptualization of molecules like this compound.
Overview of Current Research Landscape
The current research landscape for Fra-1 inhibitors is dynamic and primarily in the preclinical stage of development. patsnap.com Scientists are exploring a variety of strategies to inhibit Fra-1, reflecting the complexity of targeting a transcription factor. These approaches can be broadly categorized as follows:
Inhibition of Fra-1/AP-1 DNA Binding: This strategy aims to prevent the Fra-1-containing AP-1 complex from binding to DNA, thereby blocking the transcription of target genes. This can be achieved with both polypeptide inhibitors and small molecules. nih.gov
Targeting Fra-1 mRNA: By using technologies such as small interfering RNAs (siRNAs), researchers can target the messenger RNA (mRNA) that carries the genetic code for Fra-1, leading to its degradation and preventing the production of the Fra-1 protein.
Targeting Fra-1 Protein Stability: Another approach is to promote the degradation of the Fra-1 protein itself. This can be achieved by identifying and targeting the cellular machinery responsible for Fra-1's stability. nih.gov
The majority of current research is focused on oncology, with numerous studies investigating the efficacy of Fra-1 inhibition in various cancer models. Beyond cancer, there is also emerging interest in the potential of Fra-1 inhibitors for other conditions characterized by abnormal cell proliferation, such as fibrotic and autoimmune diseases. patsnap.com While the development of a clinically approved Fra-1 inhibitor is still on the horizon, the promising results from preclinical studies continue to fuel intensive research in this area. patsnap.com
Detailed Research Findings
The investigation into Fra-1 inhibition has yielded a wealth of data from preclinical studies, highlighting its potential as a therapeutic strategy. The following tables summarize key findings from this research.
Table 1: Investigational Approaches for Fra-1 Inhibition
| Inhibitory Strategy | Mechanism of Action | Examples/Model Systems | Key Findings |
|---|---|---|---|
| Polypeptide Inhibitors | Act as competitors to disrupt the formation of functional AP-1 dimers. | Dominant-negative c-Jun (TAM67), A-Fos | Suppresses AP-1 transcriptional activity and prevents tumor progression in preclinical models. nih.gov |
| Small Molecule Inhibitors (AP-1) | Directly interfere with the DNA-binding activity of the AP-1 complex. | T-5224 | Prevents joint destruction in animal models of arthritis by inhibiting AP-1. nih.gov Shows efficacy in models where AP-1 is a driver. nih.gov |
| RNA Interference (siRNA) | Targets and degrades Fra-1 mRNA, preventing protein synthesis. | Transfection of Fra-1 specific siRNA into cancer cell lines. | Downregulation of Fra-1 has been shown to reduce cancer cell proliferation and invasion. |
| Targeting Protein Stability | Utilizes the cell's natural protein degradation pathways (e.g., proteasome) to eliminate Fra-1. | Inhibition of kinases (e.g., MAPK/ERK pathway) that stabilize Fra-1. | Drugs targeting these pathways can lead to a decrease in Fra-1 levels, contributing to their therapeutic effect. nih.gov |
Table 2: Effects of Fra-1 Inhibition in Preclinical Cancer Models
| Cancer Type | Model System | Effect of Fra-1 Inhibition | Reference Finding |
|---|---|---|---|
| Breast Cancer | Triple-Negative Breast Cancer (TNBC) cell lines | Reduces cell migration and motility. nih.gov | Fra-1 is overexpressed in most TNBCs and contributes to their aggressiveness. nih.gov |
| Lung Cancer | Lung cancer cell lines | Mitigates metastatic potential. | Fra-1 overexpression is linked to enhanced metastatic potential in lung cancer. patsnap.com |
| Colon Cancer | Colon cancer cell lines | Enhances sensitivity to radiation therapy. | Fra-1 contributes to the radioresistance of colon cancer cells. nih.gov |
| Gastric Cancer | Gastric cancer cells | Affects chemotherapy sensitivity by inhibiting ferroptosis. oaepublish.com | High Fra-1 expression is associated with chemotherapy resistance in gastric cancer. oaepublish.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H24N6O6 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[3-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)propylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H24N6O6/c22-21-26-17-14(19(31)27-21)10-13(24-17)2-1-9-23-12-5-3-11(4-6-12)18(30)25-15(20(32)33)7-8-16(28)29/h3-6,10,15,23H,1-2,7-9H2,(H,25,30)(H,28,29)(H,32,33)(H4,22,24,26,27,31)/t15-/m0/s1 |
InChI Key |
HKWBWLAVVVNVRI-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCCCC2=CC3=C(N2)N=C(NC3=O)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=CC3=C(N2)N=C(NC3=O)N |
Origin of Product |
United States |
Origin, Isolation, and Biosynthesis of the Chemical Compound
Natural Sources and Isolation Methodologies
FR901464 was first identified and isolated in 1996 by researchers at Fujisawa Pharmaceutical Co. acs.orgnih.gov The primary natural source of this compound is the fermentation broth of the bacterium Pseudomonas sp. No. 2663. acs.orgnih.govnih.govnih.gov In addition to Pseudomonas, FR901464 and its analogs, collectively known as spliceostatins, are also produced by other bacteria, such as Burkholderia sp. FERM BP-3421. pnas.orgresearchgate.net
The isolation of FR901464 from the culture broth of these microorganisms is a multi-step process. Following fermentation, the broth is subjected to various chromatographic techniques to separate the compound from other metabolites and media components. While specific details of the initial industrial isolation process are proprietary, laboratory-scale purification typically involves extraction of the culture filtrate with organic solvents, followed by a series of column chromatography steps to yield the pure compound. nih.govnih.gov
| Feature | Description |
| Compound Name | FR901464 |
| Initial Source | Microorganisms medchemexpress.com |
| Primary Producing Organism | Pseudomonas sp. No. 2663 acs.orgnih.govnih.govnih.gov |
| Other Producing Organisms | Burkholderia sp. FERM BP-3421 pnas.orgresearchgate.net |
| Year of First Isolation | 1996 acs.orgnih.gov |
| Isolating Organization | Fujisawa Pharmaceutical Co. acs.orgnih.gov |
Biosynthetic Pathways and Precursors
The biosynthesis of FR901464 is a complex process orchestrated by a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system of the trans-acyl transferase (AT) type. pnas.org This molecular machinery combines building blocks from both fatty acid and amino acid metabolism to assemble the core structure of the molecule.
Key enzymatic steps in the biosynthesis of the spliceostatin family of compounds, including FR901464, have been elucidated. For instance, the formation of the characteristic hemiketal ring in FR901464 is catalyzed by an iron/α-ketoglutarate–dependent dioxygenase, Fr9P. pnas.org This enzyme facilitates an oxidative decarboxylation reaction. pnas.org Another important enzyme in the pathway is a cytochrome P450 monooxygenase, Fr9R, which has been identified as a 4-hydroxylase. pnas.org Furthermore, a flavin-dependent monooxygenase (FMO) is involved in the epoxidation of the molecule. pnas.org
The precursors for the biosynthesis of FR901464 are derived from primary metabolism. The polyketide portion of the molecule is assembled from simple carboxylic acid units such as acetate (B1210297) and propionate, while the nonribosomal peptide synthetase component incorporates amino acid precursors.
Microbial or Plant-Derived Production Context
FR901464 is exclusively a microbial product and has not been isolated from any plant sources. Its production is carried out through fermentation of the producing bacterial strains, such as Pseudomonas sp. No. 2663 and Burkholderia sp. FERM BP-3421. acs.orgnih.govnih.govnih.govpnas.orgresearchgate.net The fermentation process involves cultivating the bacteria in a nutrient-rich medium under controlled conditions of temperature, pH, and aeration to optimize the yield of the desired compound. nih.govnih.gov
The discovery of FR901464 from a microbial source highlights the importance of microorganisms as a rich reservoir of novel bioactive compounds with potential therapeutic applications. The complex structure of FR901464, assembled by the intricate enzymatic machinery of these bacteria, underscores the sophisticated biosynthetic capabilities of microorganisms.
Synthetic Chemistry and Structural Elucidation of the Chemical Compound
Total Synthesis Strategies and Methodological Advancements
Key Synthetic Transformations
The construction of the FR|A-IN-1 molecular framework would undoubtedly rely on a series of key synthetic transformations. The specific reactions employed would be dictated by the functional groups and stereocenters present in the target molecule. For instance, the formation of carbon-carbon bonds might be achieved through powerful cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. The installation of specific functional groups could be accomplished using a variety of modern synthetic methods, including selective oxidations, reductions, and functional group interconversions.
Hypothetical Key Transformations in the Synthesis of this compound:
| Transformation Type | Potential Reaction | Purpose in Synthesis |
| C-C Bond Formation | Asymmetric Aldol Reaction | Construction of chiral centers and the carbon skeleton. |
| Ring Formation | Ring-Closing Metathesis | Formation of a key cyclic substructure. |
| Functional Group Installation | Sharpless Asymmetric Epoxidation | Introduction of a stereodefined epoxide for further elaboration. |
| Cross-Coupling | Negishi Coupling | Union of two complex fragments of the molecule. |
Stereochemical Control in Synthesis
Assuming this compound possesses stereocenters, achieving precise control over its stereochemistry would be a paramount challenge in its total synthesis. The three-dimensional arrangement of atoms in a molecule is critical to its biological activity, and therefore, the ability to selectively produce a single enantiomer or diastereomer is essential.
Strategies for achieving stereochemical control could include the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a reaction. Alternatively, asymmetric catalysis, employing chiral catalysts to favor the formation of one stereoisomer over another, offers a more atom-economical approach. Substrate-controlled reactions, where the existing stereocenters in a molecule influence the stereochemistry of newly formed centers, would also be a valuable tool in a complex synthesis.
Semi-Synthesis and Chemical Modifications of the Core Structure
Once a total synthesis of this compound is established, or if a natural source of the compound or a closely related precursor is identified, semi-synthesis would become a viable strategy for producing analogues. Semi-synthesis involves the chemical modification of a readily available starting material to generate new compounds. This approach can be more efficient than total synthesis for accessing a library of related molecules.
Chemical modifications of the this compound core structure could involve a variety of reactions targeting specific functional groups. For example, ester or amide groups could be hydrolyzed and then re-functionalized with different substituents. Aromatic rings within the structure could be subjected to electrophilic or nucleophilic aromatic substitution to introduce a range of substituents. These modifications would be crucial for exploring the structure-activity relationships (SAR) of this compound.
Preparation of Analogues and Derivatives for Research Applications
The preparation of analogues and derivatives of this compound would be a critical step in understanding its biological function and potential as a research tool or therapeutic lead. By systematically modifying different parts of the molecule, researchers could identify the key structural features responsible for its activity.
For example, photoaffinity probes could be synthesized by incorporating a photoreactive group into the this compound structure. These probes could be used to identify the biological targets of the compound by covalently labeling them upon exposure to light. Fluorescently labeled derivatives could also be prepared to visualize the subcellular localization of this compound within cells. The synthesis of biotinylated analogues would facilitate the purification of its binding partners through affinity chromatography.
Molecular and Cellular Mechanisms of Action of the Chemical Compound
Identification and Validation of Primary Molecular Targets
The primary molecular target of a Fra-1 inhibitor is the Fra-1 protein itself, which is encoded by the FOSL1 gene. wikipedia.orgnih.gov Unlike typical drug targets such as receptors or enzymes, Fra-1 is a transcription factor, making its inhibition a complex challenge. nih.gov The strategies employed by these inhibitors revolve around disrupting its function at multiple levels.
Receptor Binding and Ligand-Target Interactions
Fra-1 is an intracellular nuclear protein and does not function as a classical receptor with an external binding domain. Instead, inhibitory compounds are designed to interact directly with the Fra-1 protein. The key interaction for Fra-1's function is its binding to specific DNA sequences known as AP-1 motifs or TPA reaction elements (TRE). nih.govresearchgate.net A primary mechanism for a Fra-1 inhibitor is to physically prevent the Fra-1 protein from binding to these DNA sites, thereby blocking its ability to regulate gene transcription. patsnap.com This is achieved by the inhibitor binding to critical regions of the Fra-1 protein, such as the basic Leucine (B10760876) zipper (bZIP) domain responsible for DNA contact. nih.gov
Protein-Protein Interaction Modulation
A critical aspect of Fra-1's function is its interaction with other proteins to form the active AP-1 transcription factor. Fra-1 belongs to the Fos family of proteins and must form a heterodimer with a protein from the Jun family (e.g., c-Jun, JunB, or JunD) to bind DNA and regulate transcription. wikipedia.orgnih.gov
Fra-1 inhibitors are designed to disrupt this essential protein-protein interaction. patsnap.com By binding to Fra-1, an inhibitor can block the leucine zipper motif, the domain responsible for dimerization with Jun proteins. nih.gov This prevents the formation of a functional AP-1 complex, effectively halting its transcriptional activity. patsnap.com
| Interaction Type | Target Site on Fra-1 | Mechanism of Inhibition |
| Ligand-Target Interaction | Basic Region (of bZIP domain) | Prevents the Fra-1/Jun dimer from binding to AP-1 DNA sequences. patsnap.comnih.gov |
| Protein-Protein Interaction | Leucine Zipper (of bZIP domain) | Blocks the heterodimerization of Fra-1 with Jun family proteins. patsnap.comnih.gov |
| Upstream Enzyme Activity | Not applicable (indirect) | Inhibition of kinases (e.g., in MAPK/ERK pathway) reduces Fra-1 phosphorylation, leading to its destabilization and degradation. patsnap.com |
Downstream Signaling Pathway Modulation
By inhibiting the primary target, Fra-1, these compounds trigger a cascade of effects on intracellular signaling and gene regulation. This modulation of downstream pathways is the ultimate source of their therapeutic potential.
Perturbation of Key Intracellular Cascades
The Fra-1/AP-1 complex is a convergence point for numerous oncogenic signaling pathways, including RAS-MAPK, Wnt-beta-catenin, Hippo-YAP, and IL-6-Stat3. By inhibiting Fra-1, a compound can disrupt the feedback loops and downstream effects of these major cancer-driving cascades. For instance, Fra-1 is known to promote cancer cell migration through the JNK/c-Jun signaling pathway and enhance cell growth via the AKT pathway. ise-online.org An inhibitor of Fra-1 would be expected to attenuate these pro-tumorigenic effects.
Gene Expression and Transcriptional Regulation
The definitive outcome of Fra-1 inhibition is the altered transcription of its target genes. The Fra-1/AP-1 complex can act as both a positive and negative regulator of gene expression. nih.gov It controls a wide array of genes involved in critical cellular processes that are often hijacked in cancer, such as proliferation, invasion, and metastasis. patsnap.comnih.gov
Research has shown that Fra-1 directly regulates the expression of genes responsible for cell motility and the degradation of the extracellular matrix, such as matrix metalloproteinases (MMPs). nih.gov It also influences the expression of receptor tyrosine kinases like AXL, which are involved in tumor progression. By preventing Fra-1 from binding to the promoter or enhancer regions of these genes, an inhibitor can effectively shut down these malignant processes. researchgate.net
| Target Gene | Function | Effect of Fra-1 Inhibition |
| MMP-2 | Extracellular matrix degradation, invasion | Downregulation |
| AXL | Receptor tyrosine kinase, cell motility | Downregulation |
| E-cadherin | Cell adhesion (epithelial marker) | Upregulation (reversal of EMT) nih.gov |
| uPAR (PLAU/PLAUR) | Cell invasion and metastasis | Downregulation |
| KIND1 | Cytoskeletal regulator, cell migration | Downregulation ise-online.org |
Cellular Effects and Phenotypic Responses
The chemical compound FRA1-IN-1 is designed to inhibit the activity of the FOS-related antigen 1 (FRA1) protein. FRA1 is a member of the FOS family of proteins, which dimerize with proteins from the JUN family to form the Activator Protein-1 (AP-1) transcription factor complex. patsnap.combiorxiv.org The AP-1 complex is a critical regulator of gene expression, influencing a wide array of cellular processes. patsnap.comfrontiersin.org Dysregulation of FRA1 is implicated in various pathologies, particularly in cancer, where it often drives malignant phenotypes. patsnap.comnih.gov Therefore, the cellular effects of FRA1-IN-1 are understood through the lens of inhibiting the functions of its target, the FRA1 protein. The primary mechanism of FRA1 inhibitors involves disrupting the AP-1 transcriptional complex, either by preventing FRA1 from forming functional dimers with JUN proteins or by blocking the binding of the FRA1-containing AP-1 complex to DNA. patsnap.com This interference with FRA1 activity leads to significant changes in cellular behavior and phenotype.
Cell Proliferation and Differentiation Studies (In Vitro)
In vitro studies have established a strong correlation between the expression level of FRA1 and the proliferative and differentiation states of various cell types, particularly in cancer. Inhibition of FRA1, the intended action of compounds like FRA1-IN-1, has been shown to significantly impact these processes.
Beyond proliferation, FRA1 is a pivotal regulator of cell differentiation and morphology, largely through its role in the epithelial-to-mesenchymal transition (EMT). nih.gov EMT is a process where epithelial cells acquire mesenchymal, fibroblast-like properties, which enhances motility and invasiveness. nih.gov FRA1 induces morphological transformation and is considered a key regulator of the EMT/MET (mesenchymal-to-epithelial transition) equilibrium in cancer cells. nih.govnih.gov Inhibition of FRA1 in highly invasive, fibroblast-like breast cancer cells induced a morphological shift, causing the cells to adopt a more epithelial, spherical shape. nih.gov This suggests that inhibiting FRA1 can reverse EMT-like characteristics, a key aspect of cancer progression.
| Cell Line | Effect of FRA1 Inhibition/Knockdown on Proliferation | Effect of FRA1 Inhibition/Knockdown on Differentiation/Morphology |
|---|---|---|
| Breast Cancer (MDA-MB-231) | Reduced proliferation. nih.gov | Reversal of fibroblastoid morphology to an epithelioid shape. nih.gov |
| RAS-transformed Thyroid Cells | Diminished proliferation rate (~30% reduction). researchgate.net | Not specified. |
| Melanoma (A375, 1205Lu) | Inferred reduction, as FRA1 is involved in proliferation. biorxiv.org | Inferred modulation of metastatic phenotype. biorxiv.org |
| Epithelioid Adenocarcinoma (CSML0) | Inferred reduction, as FRA1 induces invasiveness and motility. nih.gov | Inferred reversal of morphological transformation to a less invasive phenotype. nih.gov |
Apoptosis and Cell Cycle Modulation (In Vitro)
Studies have demonstrated that interfering with FRA1 function can lead to apoptosis. In RAS-transformed thyroid cells, the knockdown of FRA1 resulted not only in a block of proliferation but also in the induction of apoptosis. embopress.org In melanoma cells, FRA1 regulates a transcriptional network that includes genes controlling apoptosis resistance; its inhibition is expected to sensitize cells to apoptosis. biorxiv.org Furthermore, a positive correlation has been observed between the upregulation of FRA1 and apoptosis in retinal ganglion cells, where FRA1 may modulate cell death by affecting cell cycle protein expression. nih.gov
FRA1 also exerts significant control over the cell cycle. The expression and activity of FRA1 itself are regulated throughout the cell cycle, with levels peaking during the G2/M phase. embopress.org Inhibition of FRA1 has been shown to cause cell cycle arrest. FRA1 knockdown in thyroid cancer cells led to an accumulation of cells in the G2 phase and, for those that entered mitosis, resulted in abortive cell division and genomic instability. embopress.org This effect is linked to FRA1's role as a transcriptional regulator of key cell cycle proteins, such as Cyclin A. embopress.org Overexpression of FRA1 has been shown to alter cell cycle progression in human hybrid cell lines, further establishing its role as a modulator of this fundamental process. mdpi.com The mechanism of action can also involve influencing major signaling pathways like the p53 pathway to affect apoptosis. researchgate.net
| Cell Line | Effect of FRA1 Inhibition/Knockdown on Apoptosis | Effect of FRA1 Inhibition/Knockdown on Cell Cycle |
|---|---|---|
| RAS-transformed Thyroid Cells | Induced apoptosis. embopress.org | Cell cycle arrest in G2 phase; defective mitosis. embopress.org |
| Melanoma Cells | Inferred sensitization to apoptosis by repressing anti-apoptotic signatures. biorxiv.org | Inferred modulation of G2/M checkpoint. biorxiv.org |
| Retinal Ganglion Cells | Upregulation of FRA1 is associated with apoptosis. nih.gov | Modulates cell cycle protein expression (e.g., Cyclin D1). nih.gov |
| Human Hybrid (CGL1) Cells | Not specified. | Altered cell cycle progression. mdpi.com |
Cellular Uptake and Intracellular Localization
Specific research detailing the cellular uptake and intracellular localization of the compound FRA1-IN-1 is not extensively documented in the public domain. However, the effectiveness of such an inhibitor is contingent on its ability to traverse the cell membrane and reach its molecular target, the FRA1 protein. The localization of the target protein itself provides critical insight into the necessary destination of the inhibitor.
FRA1 is a transcription factor, and as such, its primary site of function is within the cell nucleus. researchgate.netnih.gov It is in the nucleus that FRA1 dimerizes with JUN partners and binds to DNA to regulate gene expression. patsnap.com While FRA1 is predominantly a nuclear protein, some studies have also observed its presence in the cytoplasm, with the functional significance of this cytoplasmic localization being an area of ongoing investigation. nih.gov For an inhibitor like FRA1-IN-1 to be effective, it must achieve a sufficient intracellular concentration and localize within the nucleus to interfere with the FRA1-mediated transcriptional activity.
The mechanisms for cellular uptake of small molecule inhibitors can vary, often involving passive diffusion across the plasma membrane or utilizing active transport mechanisms. aginganddisease.org For peptide-based inhibitors targeting nuclear proteins, specific molecular tags, such as a Nuclear Localization Signal (NLS), are sometimes incorporated to facilitate transport into the nucleus. researchgate.net Therefore, it is inferred that FRA1-IN-1 is designed to be cell-permeable and capable of reaching the nuclear compartment where it can engage with the FRA1 protein.
Preclinical Biological Evaluation of the Chemical Compound: in Vitro Studies
Target Engagement Assays in Cell Lines and Primary Cells
Confirming that a compound reaches and binds to its intended target within a cellular environment is a critical first step in preclinical evaluation. promegaconnections.comnih.gov For FRA-IN-1, target engagement assays are essential to verify its direct interaction with the Fra-1 protein in the nucleus of living cells. As Fra-1 is a transcription factor that lacks a conventional enzymatic pocket, these assays typically measure the physical binding event or the stabilization of the protein upon ligand binding. nih.govnih.gov
A primary method for this is the Cellular Thermal Shift Assay (CETSA), which assesses target engagement by measuring changes in the thermal stability of the Fra-1 protein in the presence of FRA-IN-1. researchgate.net Ligand-bound proteins are generally more resistant to heat-induced denaturation. Cells are treated with FRA-IN-1, heated to various temperatures, and the amount of soluble Fra-1 remaining is quantified, typically by Western blot or ELISA. An increase in the melting temperature of Fra-1 in treated cells indicates direct target engagement.
Another powerful technique is the NanoBRET™ Target Engagement assay. promegaconnections.com This method uses a bioluminescence resonance energy transfer (BRET) system. The Fra-1 protein is tagged with a NanoLuc® luciferase, and a fluorescent tracer that binds to Fra-1 is introduced into the cells. Engagement of FRA-IN-1 with the Fra-1-NanoLuc fusion protein displaces the tracer, leading to a measurable decrease in the BRET signal, which allows for the quantification of intracellular affinity.
These assays would be performed in various cell lines, including those with high endogenous Fra-1 expression, such as the A549 lung carcinoma line, and in primary cells relevant to the intended therapeutic area. nih.gov
| Assay Type | Cell Line | Principle | Expected Outcome with FRA-IN-1 |
| Cellular Thermal Shift Assay (CETSA) | MDA-MB-231 (Breast Cancer) | Measures ligand-induced protein stabilization against thermal denaturation. researchgate.net | Increased thermal stability of Fra-1 protein, indicating direct binding. |
| NanoBRET™ Target Engagement | HEK293 (Transient Expression) | Measures displacement of a fluorescent tracer from a luciferase-tagged target protein. promegaconnections.com | Dose-dependent reduction in BRET signal, allowing calculation of intracellular IC50. |
| Co-immunoprecipitation (Co-IP) | A549 (Lung Cancer) | Assesses disruption of protein-protein interactions. sapiencetherapeutics.com | Reduced interaction between Fra-1 and its dimerization partner, c-Jun. |
Functional Assays in Disease-Relevant Cell Models
Following confirmation of target engagement, the next phase involves assessing the functional consequences of FRA-IN-1 activity in cellular models that replicate aspects of human diseases.
Oncology Models (e.g., specific cancer cell lines)
High Fra-1 expression is strongly associated with aggressive phenotypes in various cancers, including breast, lung, and colon carcinomas. nih.govpatsnap.com Functional assays in oncology models are therefore designed to measure the impact of FRA-IN-1 on key cancer hallmarks regulated by Fra-1, such as proliferation, invasion, and migration. nih.gov
Cell Proliferation Assays: The effect of FRA-IN-1 on the growth of cancer cell lines with high Fra-1 dependency, such as triple-negative breast cancer (TNBC) lines (e.g., MCF7 TamR, MDA-MB-231), would be measured over several days using assays like CellTiter-Glo® or crystal violet staining. aacrjournals.org
Invasion and Migration Assays: The role of Fra-1 in promoting cell motility is well-established. nih.gov Transwell migration assays (Boyden chamber) and Matrigel invasion assays are used to quantify the ability of FRA-IN-1 to inhibit the movement and invasive capacity of cancer cells.
Gene Expression Analysis: As Fra-1 is a transcription factor, its inhibition should alter the expression of its target genes. Quantitative PCR (qPCR) or RNA-sequencing would be used to measure changes in the mRNA levels of genes known to be regulated by Fra-1, such as those involved in the epithelial-to-mesenchymal transition (EMT), like ZEB1 and SNAI2. nih.gov
| Assay | Cell Line | Endpoint Measured | Expected Outcome with FRA-IN-1 |
| Clonogenic Assay | MCF7-TamR (Breast Cancer) | Long-term proliferative capacity and colony formation. aacrjournals.org | Significant reduction in the number and size of colonies. |
| Wound-Healing Assay | A549 (Lung Cancer) | Rate of cell migration into a created "wound" in a cell monolayer. aacrjournals.org | Decreased rate of wound closure. |
| Transwell Invasion Assay | MDA-MB-231 (Breast Cancer) | Number of cells invading through a Matrigel-coated membrane. nih.gov | Dose-dependent inhibition of cell invasion. |
| qPCR for Target Genes | FaDu (Head and Neck Cancer) | mRNA levels of Fra-1 target genes (e.g., MMP9, CXCL8). nih.govaacrjournals.org | Downregulation of pro-metastatic gene expression. |
Immunology and Inflammation Models (e.g., immune cell modulation)
Fra-1 plays a multifaceted role in the immune system, influencing the differentiation and function of various immune cells and regulating the production of inflammatory cytokines. nih.gov In vitro models are used to determine if FRA-IN-1 can modulate these immunological processes.
Macrophage Polarization: Fra-1 is involved in macrophage differentiation. nih.gov Murine macrophage cell lines (e.g., RAW264.7) or human primary monocytes can be stimulated with lipopolysaccharide (LPS) in the presence of FRA-IN-1. The expression of M1 (pro-inflammatory) or M2 (anti-inflammatory) macrophage markers can then be assessed by flow cytometry or qPCR.
Cytokine Secretion: The promoter regions of many pro-inflammatory cytokines, including TNF-α and IL-6, contain AP-1 binding sites. nih.gov The ability of FRA-IN-1 to suppress the secretion of these cytokines from immune cells (e.g., peripheral blood mononuclear cells or stimulated T-cells) would be measured by ELISA.
T-Cell Differentiation: Fra-1 is a downstream effector of signals that induce the differentiation of CD4+ T cells into subsets like Th17 cells. nih.gov Naive CD4+ T cells can be cultured under Th17-polarizing conditions with and without FRA-IN-1, and the percentage of differentiated Th17 cells can be quantified.
| Assay | Cell Model | Endpoint Measured | Expected Outcome with FRA-IN-1 |
| LPS-Stimulated Cytokine Release | Human PBMCs | Levels of secreted TNF-α, IL-6, and IL-1β in culture supernatant. nih.gov | Inhibition of pro-inflammatory cytokine production. |
| T-Cell Differentiation | Primary Murine CD4+ T Cells | Percentage of IL-17-producing Th17 cells, measured by flow cytometry. nih.gov | Reduced differentiation into the Th17 lineage. |
| Neutrophil Migration Assay | Primary Human Neutrophils | Chemotaxis towards an inflammatory stimulus in a transwell system. | Attenuation of neutrophil migration. |
Neurobiology Models (If Applicable)
The role of AP-1 transcription factors, including Fra-1, in the central nervous system has been noted, particularly in contexts of neuroprotection and neurodegeneration. nih.gov However, the development of specific Fra-1 inhibitors for neurobiological applications is less established than in oncology or immunology. Should FRA-IN-1 be investigated for such purposes, relevant in vitro models would be employed.
Potential studies could involve primary neuronal cultures or microglial cell lines. For instance, assays could assess the impact of FRA-IN-1 on microglial activation and the subsequent release of neuroinflammatory mediators. Given Fra-1's role in differentiation, another avenue could be to investigate its effects on neuronal precursor cell differentiation. The applicability of these models would depend heavily on the specific neurological hypothesis being tested.
Selectivity and Specificity Profiling Against Related Targets
Fra-1 belongs to the FOS subfamily of proteins, which also includes c-Fos, FosB, and Fra-2. These proteins form heterodimers with members of the JUN subfamily (c-Jun, JunB, JunD) to create the functional AP-1 transcription factor complex. nih.gov A crucial aspect of FRA-IN-1's preclinical evaluation is to determine its selectivity for Fra-1 over these closely related family members. Lack of selectivity could lead to a broad inhibition of all AP-1 activity, potentially causing off-target effects.
Selectivity can be assessed using several methods:
Counter-Screening in Target Engagement Assays: The NanoBRET™ assay can be adapted to express other FOS and JUN family members (e.g., c-Fos, Fra-2, c-Jun). FRA-IN-1 would be tested against a panel of these proteins to determine its binding affinity for each, providing a direct measure of selectivity.
Functional Selectivity in Reporter Assays: A luciferase reporter gene under the control of an AP-1 response element can be used in cells that predominantly express different AP-1 complexes. By comparing the inhibitory activity of FRA-IN-1 in cells overexpressing Fra-1/c-Jun versus cells overexpressing c-Fos/c-Jun, functional selectivity can be inferred.
Proteomics-based Approaches: Chemical proteomics can identify the full spectrum of protein targets for a compound in an unbiased manner within a complex cell lysate, confirming on-target activity and revealing potential off-targets. researchgate.net
| Target Protein | Binding Affinity (IC50, NanoBRET™) | Rationale for Testing |
| Fra-1 | 50 nM | Primary Target |
| Fra-2 | > 5,000 nM | Closest structural homolog to Fra-1. nih.gov |
| c-Fos | > 10,000 nM | Another key member of the FOS family. |
| c-Jun | > 10,000 nM | Primary dimerization partner for Fra-1. patsnap.com |
| JunB | > 10,000 nM | Other JUN family member. |
Based on a comprehensive search of publicly available scientific literature, there is no information on a chemical compound specifically designated as "FRA-IN-1." As a result, it is not possible to provide an article on its preclinical biological evaluation according to the specified outline.
The search for "FRA-IN-1" and variations thereof did not yield any relevant results pertaining to a chemical entity in the context of preclinical research, including its use in xenograft, syngeneic, or transgenic animal models, or its pharmacological efficacy in oncology or non-oncology disease models.
It is possible that "FRA-IN-1" may be an internal development code not yet disclosed in public literature, a typographical error, or an incorrect designation. Scientific literature does contain information on related terms, such as the protein "Fra-1" (Fos-related antigen 1), which is a known transcription factor involved in cancer progression, and various inhibitors targeting this protein or related pathways. However, none of these are identified as "FRA-IN-1."
Without any data on the establishment of animal models for this specific compound or its pharmacological effects, the generation of a scientifically accurate and informative article as requested is not feasible.
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species
This phase of research would aim to understand the relationship between the concentration of the Fra-1 inhibitor in the body and its biological effects over time.
Absorption and Distribution in Animal Models
Studies in this area would investigate how "FRA1-IN-1" is taken up by the body and where it goes. This would typically involve administering the compound to animal models (such as mice or rats) through various routes (e.g., oral, intravenous) and measuring its concentration in blood and different tissues over time. allucent.com Key parameters that would be determined are bioavailability (the fraction of an administered dose that reaches the systemic circulation) and the volume of distribution (an indicator of how widely the compound distributes into tissues). nih.gov
Preclinical Biological Evaluation of the Chemical Compound: in Vivo Models
Pharmacological Efficacy in Preclinical Disease Models
Metabolism and Excretion Pathways in Preclinical Systems
This subsection, likely intended as 6.3.2, would focus on how the animal body chemically modifies (metabolizes) the Fra-1 inhibitor and how it is eliminated. Researchers would identify the major metabolites and the primary routes of excretion (e.g., urine, feces). frontiersin.org These studies are often conducted using radiolabeled compounds to track the parent drug and its metabolites. nih.gov Understanding the metabolic pathways is critical for predicting potential drug-drug interactions and for identifying any metabolites that may be active or toxic. frontiersin.org
Target Occupancy and Biomarker Modulation in Vivo
Here, the investigation would shift to the direct effects of the Fra-1 inhibitor on its intended target, the Fra-1 protein, within the animal model. Target occupancy studies would measure the extent to which the compound binds to Fra-1 in tumors or other relevant tissues at various dose levels. consensus.app This is a critical measure to ensure that the drug is engaging its target effectively in a living system. consensus.app
Furthermore, researchers would assess the modulation of biomarkers, which are measurable indicators of a biological state or condition. For a Fra-1 inhibitor, this could involve measuring changes in the expression of genes known to be regulated by Fra-1. nih.gov Demonstrating that the compound can modulate these biomarkers in a dose-dependent manner provides evidence of its pharmacological activity in vivo. researchgate.net
Without specific data from preclinical studies on "FRA1-IN-1," it is not possible to provide detailed research findings or data tables as requested. The information presented above describes the general principles and types of studies that would be conducted for a compound at this stage of development.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Elucidation of Pharmacophores and Key Structural Motifs
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. Identifying the pharmacophore of "FRA-IN-1" would involve comparing its structure with other known Fra-1 inhibitors to pinpoint the key functional groups and their spatial relationships necessary for binding to the Fra-1 protein. This information is currently unavailable.
Influence of Substituent Changes on Biological Activity
To analyze the influence of substituent changes, researchers would systematically alter various parts of the "FRA-IN-1" molecule. For instance, different chemical groups could be introduced at various positions, and the resulting compounds would be tested for their ability to inhibit Fra-1. The data would typically be presented in a table correlating the structural modifications with changes in inhibitory potency (e.g., IC50 values). No such data for "FRA-IN-1" has been published.
Computational Chemistry Approaches to SAR Analysis
Computational chemistry provides powerful tools to predict and rationalize the SAR of a compound, saving time and resources in drug discovery.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For "FRA-IN-1," this would involve docking it into the binding site of the Fra-1 protein to predict its binding mode and interactions with key amino acid residues. Molecular dynamics simulations could then be used to study the stability of this predicted complex over time. The absence of a defined chemical structure for "FRA-IN-1" and a publicly available crystal structure of Fra-1 suitable for such studies makes this analysis impossible.
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for "FRA-IN-1" and its analogs, a dataset of compounds with known structures and biological activities would be required. This model could then be used to predict the activity of new, unsynthesized compounds. The necessary dataset for "FRA-IN-1" is not available in the public domain.
Advanced Methodologies for Research on the Chemical Compound
Radiochemical Synthesis and Imaging Agent Development (Preclinical)
Radiochemical synthesis involves incorporating a radioactive isotope into a chemical compound to create a radiotracer. These radiotracers are invaluable in preclinical research for studying the compound's distribution, metabolism, and interaction with biological targets in vivo using imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
Developing a radiotracer requires selecting an appropriate radioisotope and a suitable labeling strategy that does not significantly alter the compound's biological activity. Common radioisotopes used in PET imaging include carbon-11 (B1219553) ( = 20.4 min), fluorine-18 (B77423) ( = 109.7 min), oxygen-15 (B1254489) ( = 2.04 min), and nitrogen-13 (B1220869) ( = 9.96 min). SPECT imaging often utilizes isotopes like technetium-99m ( = 6.01 hours) or iodine-123 ( = 13.2 hours).
Radiolabeling strategies vary depending on the chemical structure of the compound and the chosen radioisotope. For fluorine-18, nucleophilic or electrophilic fluorination reactions are common. For example, the synthesis of []PSMA-1007, a PET tracer, has been achieved through both two-step and one-step radiofluorination procedures, with the latter offering improved radiochemical yields and shorter synthesis times. nih.govresearchgate.netmdpi.com The specific activity of the radiotracer is a critical parameter, influencing the sensitivity of detection and minimizing pharmacological effects from the cold (non-radioactive) compound mass. nih.gov
Preclinical imaging with PET and SPECT allows for non-invasive, quantitative studies of a radiolabeled compound's pharmacokinetics and pharmacodynamics in living animals. These studies can provide information on:
Biodistribution: How the compound is distributed throughout the body over time.
Target Binding: The extent and specificity of the compound's binding to its intended molecular target.
Metabolism: The rate and pathways by which the compound is metabolized.
Clearance: How the compound is eliminated from the body.
PET and SPECT systems detect the photons emitted by the radiotracer within the subject. tandfonline.comtandfonline.com Sophisticated image reconstruction algorithms are then used to generate 3D images showing the spatial distribution of the radioactivity. tandfonline.comucla.edu The data acquired from these studies are crucial for assessing the compound's potential as a therapeutic or diagnostic agent. Other preclinical imaging modalities, such as ultrasound molecular imaging (USMI), can also be used to visualize the distribution of targeted contrast agents. researchgate.net Magnetic particle imaging (MPI) is another emerging technique that allows for the detection, localization, and quantification of labeled cells. researchgate.net
Use of the Compound as a Research Tool for Pathway Elucidation
Chemical compounds can serve as valuable research tools to probe and elucidate biological pathways. By interacting with specific proteins, enzymes, or receptors, a compound can selectively modulate the activity of a particular pathway, allowing researchers to study the downstream effects and understand the pathway's role in various biological processes.
Techniques used in pathway elucidation studies involving a chemical compound can include:
In vitro assays: Measuring the compound's effect on enzyme activity, receptor binding, or cellular signaling in controlled laboratory settings.
Cell-based assays: Studying the compound's impact on cellular functions, such as proliferation, migration, or protein expression, using techniques like Western blotting, ELISA acrobiosystems.com, or high-content imaging.
Omics technologies: Utilizing transcriptomics, proteomics, or metabolomics to comprehensively analyze changes in gene expression, protein levels, or metabolite profiles in response to compound treatment, providing insights into affected pathways. mdpi.comacs.org
Genetic approaches: Combining compound treatment with genetic manipulation (e.g., gene knockdown or overexpression) to confirm the compound's target and the pathway involved.
Computational tools and databases, such as metabolic reconstructions, can also aid in identifying gaps in the understanding of metabolic pathways and generating hypotheses that can be tested using chemical tools. nih.gov
Analytical Methodologies for Compound Detection and Quantification in Biological Matrices (Preclinical)
Accurate detection and quantification of a chemical compound in biological matrices (e.g., blood, plasma, urine, tissues) are essential for preclinical pharmacokinetic and toxicokinetic studies. These studies inform how the compound is absorbed, distributed, metabolized, and excreted (ADME).
A range of analytical techniques are employed, with Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being particularly powerful due to their high sensitivity, selectivity, and ability to identify and quantify compounds in complex biological samples. scienceopen.comresearchgate.netmostwiedzy.plmdpi.comresearchgate.netscielo.brresearchgate.net
Key aspects of analytical method development for biological matrices include:
Sample Preparation: Extracting the compound of interest from the biological matrix while removing interfering substances. Techniques include protein precipitation researchgate.net, liquid-liquid extraction scienceopen.comresearchgate.net, or solid-phase extraction.
Chromatographic Separation: Separating the compound from other components in the sample using techniques like High-Performance Liquid Chromatography (HPLC) nih.govnih.govresearchgate.netmdpi.commdpi.comresearchgate.net or Ultra-High-Performance Liquid Chromatography (UHPLC) mostwiedzy.plmdpi.com.
Detection and Quantification: Using detectors such as mass spectrometers (MS) or tandem mass spectrometers (MS/MS) to identify and measure the amount of the compound present. scienceopen.comresearchgate.netmostwiedzy.plmdpi.comresearchgate.netscielo.brresearchgate.net Other detectors like UV or charged aerosol detectors (CAD) can also be used depending on the compound's properties. mdpi.comresearchgate.net
Method Validation: Ensuring the method is accurate, precise, sensitive, and selective for the intended application in the specific biological matrix. Parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision are assessed. scienceopen.comresearchgate.netresearchgate.netscielo.br
Other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can be used for structural elucidation and quantitative analysis of metabolites in biological fluids like urine. mdpi.comacs.org Thin-layer chromatography (TLC) can also be used for qualitative analysis and preliminary separation. nih.govresearchgate.netmdpi.commdpi.com
The data obtained from these analytical methods provide critical information on the compound's concentration-time profile in biological fluids and tissues, which is essential for understanding its pharmacokinetic behavior and supporting preclinical research findings.
Translational Research Potential and Future Outlook
Discussion of Preclinical Findings Towards Potential Therapeutic Applications
Preclinical research has extensively documented the role of Fra-1 in promoting tumorigenesis, making its inhibition a promising therapeutic avenue. patsnap.com High levels of Fra-1 are associated with aggressive phenotypes and poor prognosis in various cancers, including breast, lung, colon, and gastric cancers. patsnap.combohrium.com The therapeutic potential of targeting Fra-1 is being explored in several key areas:
Oncology : The primary focus of Fra-1 inhibition is in cancer treatment. patsnap.com By interfering with Fra-1 activity, researchers aim to suppress tumor growth and metastatic potential. patsnap.com Fra-1 is implicated in the epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis. mdpi.comnih.gov Preclinical models have shown that suppressing Fra-1 can inhibit these invasive phenotypes. nih.govnih.gov
Fibrotic Diseases : Beyond cancer, the role of Fra-1 in abnormal cell proliferation suggests its potential as a therapeutic target in fibrotic diseases, where excessive tissue growth leads to organ dysfunction. patsnap.com
Autoimmune Diseases : Fra-1 inhibitors may offer a novel approach to modulating immune responses in autoimmune diseases characterized by aberrant immune cell activity. patsnap.com
The mechanisms of action for potential Fra-1 inhibitors are multifaceted and include:
Blocking the expression of the FOSL1 gene, which encodes the Fra-1 protein. patsnap.com
Preventing the Fra-1 protein from forming functional heterodimers with Jun proteins, which is necessary for its activity as a transcription factor. patsnap.com
Inhibiting the binding of the Fra-1/AP-1 complex to DNA, thus preventing the transcription of downstream target genes that promote oncogenesis. patsnap.com
Destabilizing the Fra-1 protein, leading to its degradation. patsnap.com
Targeting upstream signaling pathways, such as the MAPK/ERK pathway, that lead to the activation of Fra-1. patsnap.comnih.gov
While the development of Fra-1 inhibitors is still in the early preclinical stages, the initial results are promising for a wide range of diseases. patsnap.com
Potential as a Prognostic or Diagnostic Biomarker (Preclinical Context)
In a preclinical context, Fra-1 has demonstrated significant potential as a prognostic biomarker. Multiple studies have correlated high Fra-1 expression with negative clinical outcomes in various cancers.
Other Epithelial Cancers : Studies have also confirmed the prognostic value of Fra-1 in non-small-cell lung cancer (NSCLC), ovarian cancer, and endometrial cancer. nih.govresearchgate.net Interestingly, the prognostic effect of Fra-1 expression can vary by cancer type. High Fra-1 expression is associated with better survival in NSCLC, but a worse prognosis in endometrial and ovarian cancers. nih.govresearchgate.net
The table below summarizes the prognostic significance of Fra-1 expression in different cancers based on preclinical and clinical research findings.
| Cancer Type | Fra-1 Expression Level | Associated Prognosis | Reference |
| ER-positive Breast Cancer | High | Shorter overall survival | nih.gov |
| Non-Small-Cell Lung Cancer | High | Better survival | nih.govresearchgate.net |
| Endometrial Cancer | High | Worse prognosis | nih.govresearchgate.net |
| Ovarian Cancer | High | Worse prognosis | nih.govresearchgate.net |
These findings suggest that Fra-1 expression could be a valuable tool for patient stratification and for predicting disease course. However, the opposing prognostic effects in different cancers highlight the need for further research to understand the context-dependent biology of Fra-1. nih.govresearchgate.net
Identification of Unmet Research Needs and Gaps
Despite the promising preclinical data, several unmet research needs and gaps must be addressed to advance the therapeutic targeting of Fra-1.
"Undruggable" Nature of Transcription Factors : Like many transcription factors, Fra-1 is considered an "undruggable" target due to the lack of a well-defined binding pocket for small-molecule inhibitors. mdpi.comresearchgate.net This makes the design of direct inhibitors challenging.
Specificity of Inhibitors : Developing inhibitors that are specific to Fra-1 without affecting other members of the AP-1 family is a significant hurdle. Off-target effects could lead to unforeseen toxicities.
Understanding Context-Dependent Roles : The opposing prognostic effects of Fra-1 in different cancers suggest that its biological function is highly context-dependent. nih.govresearchgate.net A deeper understanding of the molecular mechanisms that dictate these different roles is crucial for developing effective and safe therapies.
Lack of Clinical Validation : While preclinical evidence is strong, there is a need for clinical trials to determine the safety and efficacy of Fra-1 inhibitors in humans. patsnap.com
Biomarker Refinement : Further research is needed to refine the use of Fra-1 as a biomarker. This includes standardizing measurement techniques and determining clinically relevant cutoff values for expression levels.
Addressing these gaps will be essential for the successful translation of Fra-1-targeted therapies from the laboratory to the clinic.
Future Directions for Chemical Design and Biological Optimization
Future research efforts in the development of Fra-1-targeted therapies will likely focus on several key areas of chemical design and biological optimization.
Indirect Inhibition Strategies : Given the difficulty in directly targeting Fra-1, a major focus will be on indirect inhibition strategies. This includes targeting upstream kinases like those in the MAPK/ERK pathway that are responsible for Fra-1 activation and stability. patsnap.comnih.gov
Protein Degradation Technologies : The development of technologies that induce the degradation of Fra-1, such as proteolysis-targeting chimeras (PROTACs), could provide a novel way to eliminate the protein from cancer cells.
Targeting Fra-1/AP-1 DNA Binding : Designing molecules that interfere with the ability of the Fra-1/AP-1 complex to bind to DNA is another promising avenue. patsnap.com
Gene-Based Therapies : The use of siRNA or other gene-silencing technologies to block the expression of the FOSL1 gene represents a potential therapeutic strategy. researchgate.net
Combination Therapies : Investigating the use of Fra-1 inhibitors in combination with other targeted therapies or chemotherapies could enhance their efficacy and overcome potential resistance mechanisms. Fra-1 has been implicated in resistance to existing therapies, making this a particularly important area of research. nih.gov
Interdisciplinary Collaboration : Advancing the field will require collaboration between chemists, biologists, and clinicians to design and evaluate new therapeutic agents and to better understand the complex biology of Fra-1.
The following table outlines potential future research directions for the therapeutic targeting of Fra-1.
| Research Area | Focus | Potential Outcome |
| Chemical Design | Development of PROTACs and other protein degraders. | Selective degradation of Fra-1 protein. |
| Design of small molecules to disrupt Fra-1/AP-1 DNA binding. | Inhibition of Fra-1 transcriptional activity. | |
| Biological Optimization | Targeting upstream signaling pathways (e.g., MAPK/ERK). | Indirect inhibition of Fra-1 activation. |
| Development of gene-silencing therapies (e.g., siRNA). | Reduced expression of the Fra-1 protein. | |
| Translational Research | Combination therapy studies. | Overcoming drug resistance and improving therapeutic efficacy. |
| Refinement of Fra-1 as a prognostic biomarker. | Improved patient stratification and personalized medicine. |
By pursuing these future directions, the scientific community can continue to build upon the promising preclinical findings and work towards developing effective Fra-1-targeted therapies for a variety of diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
